molecular formula C14H9F3N2O2 B2992299 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 439097-26-4

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2992299
CAS No.: 439097-26-4
M. Wt: 294.233
InChI Key: YKPCVEAZTCLLGS-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by:

  • Position 2: Hydroxyl (-OH) group.
  • Position 4: Trifluoromethyl (-CF₃) group.
  • Position 6: 2-Methoxyphenyl substituent.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c1-21-12-5-3-2-4-8(12)11-6-10(14(15,16)17)9(7-18)13(20)19-11/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPCVEAZTCLLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 2-methoxyphenyl with a trifluoromethylated pyridine derivative in the presence of a palladium catalyst. The reaction conditions require a base, such as potassium carbonate, and a suitable solvent, like toluene or water, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of various substituted pyridines.

  • Addition: Formation of adducts with electrophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has shown potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been investigated for its antiviral, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a promising candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create products with enhanced performance and durability.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the hydroxyl and methoxy groups contribute to its solubility and bioavailability. The nitrile group plays a crucial role in its reactivity and ability to form covalent bonds with biological targets.

Comparison with Similar Compounds

Key Structural Features

The table below compares substituents and molecular properties of the target compound with structurally related nicotinonitriles:

Compound Name Position 2 Position 4 Position 6 Molecular Formula Molecular Weight (g/mol) Key References
Target Compound -OH -CF₃ 2-Methoxyphenyl C₁₅H₁₀F₃N₂O₂ 328.25
2-Methoxy-6-(2-methoxyphenyl)-4-(4-methoxyphenyl)-nicotinonitrile (9h) -OCH₃ 4-Methoxyphenyl 2-Methoxyphenyl C₂₀H₁₇N₂O₂ 317.13
2-Bromo-6-(2-methoxyphenyl)-4-(4-methoxyphenyl) Nicotinonitrile (10h) -Br 4-Methoxyphenyl 2-Methoxyphenyl C₁₉H₁₄BrN₂O₂ 365.03
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile -O(4-MeO-C₆H₄) -CF₃ Phenyl C₂₀H₁₃F₃N₂O₂ 370.30
2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile -OH -CF₃ 2-Thienyl C₁₁H₅F₃N₂OS 276.23

Functional Implications

  • The trifluoromethyl group at position 4 is electron-withdrawing, increasing metabolic stability and altering electronic properties of the aromatic system . Position 6 Modifications: Replacing 2-methoxyphenyl with thienyl (as in ) reduces steric bulk but may decrease lipophilicity, impacting membrane permeability .
  • Synthetic Accessibility :

    • Brominated analogs (e.g., 10h) require halogenation steps, which can complicate synthesis .
    • Methoxy-substituted derivatives (e.g., 9h) are synthesized via aldol condensation, offering modularity for functional group diversification .

Pharmacological and Physicochemical Properties

Cytotoxic Activity

Nicotinonitrile derivatives exhibit cytotoxic effects against cancer cell lines. For example:

  • Compound 8 (4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile) showed IC₅₀ values of 1.2–3.8 µM against HeLa and MCF-7 cells .
  • The target compound’s trifluoromethyl group may enhance cytotoxicity by improving cellular uptake or target engagement, though direct data are lacking .

Kinase Inhibition Potential

  • MNK1 inhibitors like 9h and 10h () demonstrate sub-micromolar inhibitory activity, attributed to their methoxy and bromo substituents. The target compound’s hydroxyl group could offer similar or improved potency due to stronger hydrogen-bond donor capacity .

Biological Activity

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, identified by its CAS number 439097-26-4, is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N2OC_{12}H_{10}F_3N_2O, with a molecular weight of approximately 270.23 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity in various compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the nicotinonitrile family. For instance, Schiff base derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for some derivatives range from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating a bactericidal mechanism that involves inhibiting protein synthesis and nucleic acid production .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μM)Mechanism of Action
Schiff Base 1Staphylococcus aureus15.625Inhibition of protein synthesis
Schiff Base 2Enterococcus faecalis62.5Nucleic acid inhibition
Schiff Base 3MRSA62.216Biofilm inhibition

Case Studies and Research Findings

  • Study on Biofilm Inhibition : A study evaluated the effectiveness of various nicotinonitriles against biofilms formed by MRSA and E. coli. The results indicated that certain derivatives significantly reduced biofilm formation, suggesting that modifications at specific positions could enhance biofilm inhibitory activity .
  • Structure-Activity Relationship (SAR) : Research has established that the presence of the trifluoromethyl group and hydroxyl substituents plays a crucial role in enhancing the biological activity of nicotinonitriles. Modifications to these groups can lead to improved efficacy against bacterial strains .

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